molecular formula C23H32N4O3 B15139767 YEATS4 binder-1

YEATS4 binder-1

Cat. No.: B15139767
M. Wt: 412.5 g/mol
InChI Key: FEUORNFQZFTHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of YEATS4 binder-1 involves several steps. One of the synthetic routes includes the reaction of 1,1-dimethylethyl (3S,4S)-4-amino-3-methyl-1-piperidinecarboxylate with N-ethyl-4-fluoro-3-nitrobenzamide in dichloromethane (DCM) at 50°C for 16 hours. The reaction mixture is then washed with water, and the aqueous layer is separated

Chemical Reactions Analysis

YEATS4 binder-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group in the compound to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

YEATS4 binder-1 has several scientific research applications, including:

Mechanism of Action

YEATS4 binder-1 exerts its effects by binding to the KAc recognition site of the YEATS4 structural domain. This binding inhibits the interaction of YEATS4 with acetylated histones, thereby affecting chromatin remodeling and gene expression. The compound also influences the p53 pathway, leading to changes in cell proliferation, apoptosis, and drug resistance .

Comparison with Similar Compounds

YEATS4 binder-1 is unique in its high selectivity and binding affinity for the YEATS4 protein. Similar compounds include:

These compounds share structural similarities but differ in their selectivity and binding affinities, making this compound a valuable tool for studying the specific functions of the YEATS4 protein.

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-ethyl-3-[1-[(4-hydroxyoxan-4-yl)methyl]-5-methyl-3,6-dihydro-2H-pyridin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C23H32N4O3/c1-4-24-22(28)18-5-6-20-21(17(3)25-27(20)14-18)19-7-10-26(13-16(19)2)15-23(29)8-11-30-12-9-23/h5-6,14,29H,4,7-13,15H2,1-3H3,(H,24,28)

InChI Key

FEUORNFQZFTHLQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN2C(=C(C(=N2)C)C3=C(CN(CC3)CC4(CCOCC4)O)C)C=C1

Origin of Product

United States

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